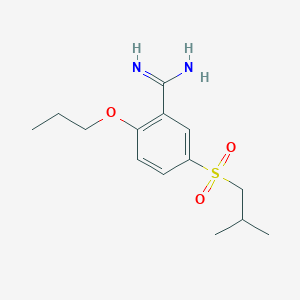
5-(2-Methylpropane-1-sulfonyl)-2-propoxybenzene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methylpropane-1-sulfonyl)-2-propoxybenzene-1-carboximidamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a sulfonyl group, a propoxy group, and a carboximidamide group attached to a benzene ring. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpropane-1-sulfonyl)-2-propoxybenzene-1-carboximidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2-Methylpropane-1-sulfonyl chloride: This is achieved by reacting 2-Methylpropane-1-thiol with sulfuryl chloride in acetonitrile under nitrogen at 0°C.
Attachment of the Propoxy Group: The next step involves the reaction of the sulfonyl chloride with a propoxybenzene derivative under controlled conditions to introduce the propoxy group.
Formation of the Carboximidamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylpropane-1-sulfonyl)-2-propoxybenzene-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboximidamide group can be reduced to form corresponding amines.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Methylpropane-1-sulfonyl)-2-propoxybenzene-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Methylpropane-1-sulfonyl)-2-propoxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The propoxy and carboximidamide groups may also contribute to the compound’s overall biological activity by interacting with cellular membranes and other macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropane-1-sulfonyl chloride: A precursor in the synthesis of the target compound.
Propoxybenzene derivatives: Compounds with similar structural features but different functional groups.
Carboximidamide derivatives: Compounds with similar functional groups but different structural frameworks.
Uniqueness
5-(2-Methylpropane-1-sulfonyl)-2-propoxybenzene-1-carboximidamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61627-32-5 |
|---|---|
Molecular Formula |
C14H22N2O3S |
Molecular Weight |
298.40 g/mol |
IUPAC Name |
5-(2-methylpropylsulfonyl)-2-propoxybenzenecarboximidamide |
InChI |
InChI=1S/C14H22N2O3S/c1-4-7-19-13-6-5-11(8-12(13)14(15)16)20(17,18)9-10(2)3/h5-6,8,10H,4,7,9H2,1-3H3,(H3,15,16) |
InChI Key |
XNLQSWKOFFQRKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)CC(C)C)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


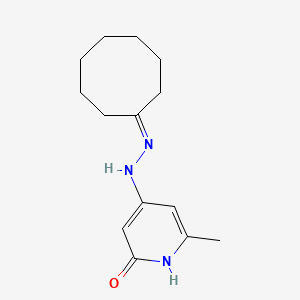
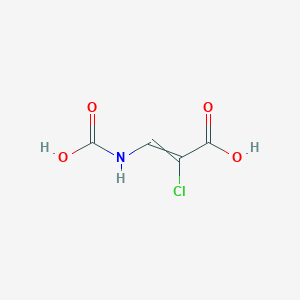
![6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14594282.png)
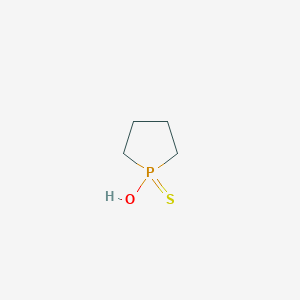
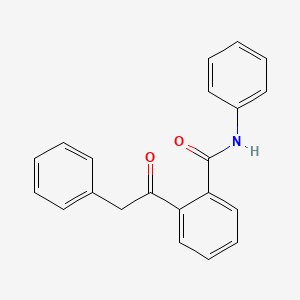
![4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline](/img/structure/B14594286.png)
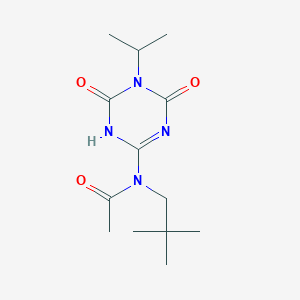
![7,7-Dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14594289.png)

![3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]-](/img/structure/B14594300.png)
![Benzo[h]quinolin-4-amine, 3-methyl-N-1-naphthalenyl-](/img/structure/B14594302.png)
![2-(2-Phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B14594308.png)

![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(3-methylphenyl)-](/img/structure/B14594316.png)
